3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

Catalog No.
S15937311
CAS No.
M.F
C12H12N2O3
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic ac...

Product Name

3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid

IUPAC Name

3-hydroxy-3-(1-phenylpyrazol-4-yl)propanoic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C12H12N2O3/c15-11(6-12(16)17)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8,11,15H,6H2,(H,16,17)

InChI Key

ASSBNSLOZGUFNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)O

3-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a compound characterized by its unique structure, which includes a propanoic acid backbone and a phenyl-substituted pyrazole moiety. Its molecular formula is C12H12N2O3C_{12}H_{12}N_{2}O_{3} with a molecular weight of approximately 220.24 g/mol. This compound is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceutical agents.

Typical of carboxylic acids and derivatives. Notably, it can participate in:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Forming amides when treated with amines.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carbonyl group can be reduced to an alcohol.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

3-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid has been studied for its potential biological effects, including:

  • Antioxidant Properties: It may help in scavenging free radicals, contributing to cellular protection.
  • Anti-inflammatory Effects: The compound could inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Preliminary studies suggest it might possess antimicrobial properties against certain pathogens.

These activities make it a subject of interest in pharmacological research and drug development.

Several methods have been explored for synthesizing 3-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid:

  • Condensation Reactions: Involving the reaction of pyrazole derivatives with propanoic acid or its derivatives under acidic or basic conditions.
  • Multi-step Synthesis: Starting from commercially available precursors, employing various organic transformations such as alkylation, acylation, and cyclization.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts to enhance yield and reduce waste.

These methods highlight the versatility in synthesizing this compound while considering sustainability.

The applications of 3-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid span several fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting oxidative stress and inflammation.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
  • Material Science: Investigated for use in developing new materials with specific chemical properties.

These applications underscore its relevance across multiple scientific domains.

Studies on the interactions of 3-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid with biological systems are crucial for understanding its mechanism of action. Key areas include:

  • Protein Binding Studies: Assessing how well the compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Metabolic Pathway Analysis: Understanding how the compound is metabolized within biological systems helps predict its behavior and potential side effects.

Such studies are essential for advancing its development as a therapeutic agent.

Several compounds share structural characteristics or biological activities with 3-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Hydroxyphenylpropanoic acidC9H10O3C_{9}H_{10}O_{3}Antioxidant properties
5-Hydroxyisoxazolepropanoic acidC10H11N2O4C_{10}H_{11}N_{2}O_{4}Neuroprotective effects
2-Amino-5-(1H-pyrazol-4-yl)propanoic acidC8H10N4O2C_{8}H_{10}N_{4}O_{2}Potential anti-inflammatory activity

Uniqueness

The uniqueness of 3-Hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid lies in its specific combination of a propanoic acid framework with a phenyl-substituted pyrazole ring, which differentiates it from other compounds listed. Its distinct structural features contribute to its unique biological activities and potential applications in various fields.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

232.08479225 g/mol

Monoisotopic Mass

232.08479225 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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